1-Amino-7-chloroanthracene-9,10-dione
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Overview
Description
1-Amino-7-chloroanthracene-9,10-dione is an organic compound with the molecular formula C14H8ClNO2 It is a derivative of anthracene, characterized by the presence of an amino group at the first position and a chlorine atom at the seventh position on the anthracene ring, along with two ketone groups at the ninth and tenth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-7-chloroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the amidation of weak amines. For instance, the compound can be synthesized by coupling 1-aminoanthracene-9,10-dione with sterically hindered carboxylic acids using COMU as the coupling agent . This method is effective and straightforward, allowing for the synthesis of carboxamides derivatives.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis techniques. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-7-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, leading to the formation of hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
1-Amino-7-chloroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-amino-7-chloroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound can inhibit certain enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
1-Amino-7-chloroanthracene-9,10-dione can be compared with other similar compounds, such as:
- 1-Amino-4-chloroanthracene-9,10-dione
- 1-Amino-5-chloroanthracene-9,10-dione
- 1-Amino-8-chloroanthracene-9,10-dione
These compounds share a similar anthracene backbone but differ in the position of the chlorine atom. The unique positioning of the chlorine atom in this compound contributes to its distinct chemical and physical properties, making it a valuable compound for various applications .
Biological Activity
Antimicrobial Activity
Anthraquinone derivatives have shown promising antimicrobial effects against various pathogens. A study on related compounds demonstrated:
Compound | Minimum Inhibitory Concentration (μg/mL) |
---|---|
1-Amino-4-hydroxy-9,10-anthraquinone | 32 (E. coli), 16 (S. aureus) |
1,4-Diaminoanthraquinone | 64 (E. coli), 32 (S. aureus) |
These results suggest that 1-amino-7-chloroanthracene-9,10-dione may possess similar antimicrobial properties, with the chlorine substituent potentially enhancing its activity.
Anticancer Potential
Anthraquinone derivatives have been extensively studied for their anticancer properties. Research on structurally similar compounds has revealed:
- Cytotoxicity: A Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone showed significant cytotoxicity against MCF-7 human breast cancer cells, inducing apoptosis .
- Cell Cycle Arrest: Some anthraquinone derivatives induce cell cycle arrest in the G2/M phase, as observed with compound 16 in a study on MCF-7 cells .
- Reactive Oxygen Species (ROS) Generation: The mechanism of action often involves the generation of ROS, leading to oxidative stress and cell damage.
Structure-Activity Relationship
The biological activity of this compound is likely influenced by its structural features:
- The amino group at position 1 may contribute to DNA intercalation, a common mechanism for anthraquinone-based anticancer agents .
- The chlorine substituent at position 7 could enhance lipophilicity and potentially improve cellular uptake.
Based on studies of similar compounds, this compound may act through:
- DNA intercalation, disrupting normal DNA-protein interactions during cell replication .
- Inhibition of topoisomerase enzymes, interfering with DNA replication and transcription .
- Generation of free radicals, leading to oxidative stress and cell damage.
Future Research Directions
To fully elucidate the biological activity of this compound, future studies should focus on:
- Synthesizing and characterizing the compound.
- Conducting in vitro assays against various cancer cell lines and microbial strains.
- Investigating its mechanism of action through molecular docking studies and enzyme inhibition assays.
- Evaluating its potential as a lead compound for drug development.
Properties
CAS No. |
6375-43-5 |
---|---|
Molecular Formula |
C14H8ClNO2 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
1-amino-7-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6H,16H2 |
InChI Key |
GGJNMALYBXOQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
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